1-Bromo-1,1,2,2-tetradeuteriooctane
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Description
1-Bromo-1,1,2,2-tetradeuteriooctane is a fascinating chemical compound used in scientific research. Its unique isotopic composition makes it valuable for studying reaction mechanisms and exploring isotope effects12.
Synthesis Analysis
The synthesis of 1-Bromo-1,1,2,2-tetradeuteriooctane is not explicitly mentioned in the search results. However, a related compound, α-bromoketones, can be synthesized from secondary alcohols using ammonium bromide3.Molecular Structure Analysis
The exact molecular structure of 1-Bromo-1,1,2,2-tetradeuteriooctane is not available in the search results. However, similar compounds like 1-Bromo-1,2,2-trifluoroethane have a molecular weight of 180.9274.Chemical Reactions Analysis
Specific chemical reactions involving 1-Bromo-1,1,2,2-tetradeuteriooctane are not found in the search results. However, E2 elimination reactions, which could potentially involve this compound, are known to depend on the spatial relationship between the proton and leaving group5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 1-Bromo-1,1,2,2-tetradeuteriooctane are not available in the search results. However, similar compounds like 1-Bromo-1,2,2-trifluoroethane have a molecular weight of 180.9274.Safety And Hazards
Specific safety and hazard information for 1-Bromo-1,1,2,2-tetradeuteriooctane is not available in the search results. However, general safety measures for handling similar bromo compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation6789.
Future Directions
The future directions of 1-Bromo-1,1,2,2-tetradeuteriooctane are not explicitly mentioned in the search results. However, its unique isotopic composition makes it valuable for studying reaction mechanisms and exploring isotope effects12, suggesting potential future research directions in these areas.
properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetradeuteriooctane |
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